a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

Catalog No.
S15954024
CAS No.
M.F
C6H6BrF3O4
M. Wt
279.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

Product Name

a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate

IUPAC Name

3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate

Molecular Formula

C6H6BrF3O4

Molecular Weight

279.01 g/mol

InChI

InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2

InChI Key

GLYKEIBJIMCBEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C(=O)C(F)(F)F)Br.O

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is a chemical compound that belongs to the gamma-butyrolactone class. This compound is characterized by its unique structure, which includes a five-membered lactone ring with an ester functionality, and the presence of both bromine and trifluoroacetyl groups. These substituents significantly influence the compound's chemical properties and reactivity, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. Common nucleophiles include amines and thiols.
  • Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: Oxidation processes can yield more oxidized derivatives, typically using agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility and potential for further chemical transformations .

The synthesis of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate typically involves:

  • Bromination: Using bromine in conjunction with trifluoroacetic anhydride under controlled conditions.
  • Acylation: The acylation step is crucial for introducing the trifluoroacetyl group.

Industrial production methods may involve large-scale bromination and acylation processes optimized for high yield and purity. Catalysts and specific solvents are often employed to enhance synthesis efficiency .

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing complex molecules and polymers.
  • Biology: Investigated for its potential biological interactions and effects on biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies focusing on the interactions of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate with various nucleophiles have shown promising results. The reactivity of the bromine and trifluoroacetyl groups enables the compound to form new chemical bonds with biomolecules, which may lead to significant biological effects. Understanding these interactions is crucial for assessing its potential as a therapeutic agent .

Similar Compounds

  • Alpha-Bromo-gamma-butyrolactone: Similar structure but lacks the trifluoroacetyl group.
  • Alpha-Trifluoroacetyl-gamma-butyrolactone: Similar structure but lacks the bromine atom.
  • Gamma-butyrolactone: The parent compound without any substituents.

Uniqueness

Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate is distinctive due to its combination of both bromine and trifluoroacetyl groups. This dual substitution imparts unique reactivity profiles compared to its analogs, making it particularly valuable in various chemical transformations and applications .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

277.94016 g/mol

Monoisotopic Mass

277.94016 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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